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Compound Name: 6-Hydroxy-5-methoxy-1-indanone

Cat. No.: B192822

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-5-methoxy-1-indanone is a substituted indanone that has garnered interest
primarily as a known impurity and potential metabolite of Donepezil, a widely used medication
for the treatment of Alzheimer's disease.[1] The indanone scaffold itself is a privileged structure
in medicinal chemistry, forming the core of numerous biologically active compounds with a wide
range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer
agents.[2][3][4] This technical guide provides a comprehensive review of the available literature
on 6-hydroxy-5-methoxy-1-indanone, focusing on its synthesis, potential biological
relevance, and physicochemical properties. Due to the limited specific research on this
particular isomer, this review also incorporates relevant data from closely related indanone
derivatives to provide a broader context for researchers.

Physicochemical Properties

While specific experimental data for 6-hydroxy-5-methoxy-1-indanone is not extensively
reported, its basic physicochemical properties can be predicted based on its structure.
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Property Value Source

CAS Number 90843-62-2 ChemSynthesis[5]
Molecular Formula C10H1003 Pharmaffiliates
Molecular Weight 178.19 g/mol Pharmaffiliates

Synthesis of Substituted Indanones

A definitive, detailed synthesis protocol specifically for 6-hydroxy-5-methoxy-1-indanone is
not readily available in the current body of scientific literature. However, the synthesis of
structurally similar hydroxy-methoxy-1-indanone isomers and other substituted indanones has
been well-documented. These methods primarily rely on intramolecular Friedel-Crafts
reactions.

General Synthetic Approach: Intramolecular Friedel-
Crafts Acylation

The most common and versatile method for the synthesis of the indanone core is the
intramolecular Friedel-Crafts acylation of a suitable 3-arylpropionic acid or its corresponding
acyl chloride.[6][7] This reaction is typically catalyzed by a strong acid, such as polyphosphoric
acid (PPA) or a Lewis acid like aluminum chloride (AICI3).[8][9]

A plausible synthetic pathway for 6-hydroxy-5-methoxy-1-indanone would likely start from 3-
(3-hydroxy-4-methoxyphenyl)propionic acid. The general steps would involve:

o Protection of the phenolic hydroxyl group: To prevent unwanted side reactions, the hydroxyl
group would likely need to be protected, for example, as a methyl ether or another suitable
protecting group.

 Intramolecular Friedel-Crafts Cyclization: The resulting 3-(3,4-dimethoxyphenyl)propionic
acid would then be cyclized using a strong acid catalyst to form 5,6-dimethoxy-1-indanone.

o Selective Demethylation: The final step would involve the selective demethylation of the
hydroxyl group at the 6-position to yield the target molecule.
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A general experimental protocol for a similar transformation, the synthesis of 5-hydroxy-6-
methoxy-1-indanone from 3-(3-hydroxy-4-methoxyphenyl)propionic acid, has been described
and could potentially be adapted.[10]

General Experimental Protocol (for 5-hydroxy-6-methoxy-1-indanone):

A solution of 3-(3-hydroxy-4-methoxyphenyl)propionic acid (16 mmol) in
trifluoromethanesulfonic acid (14 mL) is stirred at 0°C for 30 minutes. The solution is then
warmed to room temperature and stirred for an additional 2 hours. After the reaction is
complete, the mixture is poured into ice water (50 mL). The resulting precipitate is filtered,
washed with distilled water, and dried to afford the product.[10]

The following diagram illustrates a generalized workflow for the synthesis of a substituted
indanone via a Friedel-Crafts reaction.
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Generalized workflow for substituted indanone synthesis.

Biological Activity and Significance

There is a significant lack of specific biological activity data for 6-hydroxy-5-methoxy-1-
indanone in the public domain. Its primary identification as "Donepezil Impurity 18" suggests
that its biological effects, if any, have likely been considered in the context of the safety and
efficacy of Donepezil.[1]

The broader class of indanone derivatives, however, exhibits a wide spectrum of
pharmacological activities.[4] These include:

» Anti-inflammatory activity: Certain 2-benzylidene-1-indanone derivatives have shown potent
anti-inflammatory effects.[11]

o Anticancer activity: The indanone scaffold is present in several natural products with
demonstrated antitumor properties.[2]

 Antiviral and Antimicrobial activity: Various indanone derivatives have been investigated for
their potential as antiviral and antibacterial agents.[2]

o Neuroprotective effects: The structural similarity to the core of Donepezil suggests that
substituted indanones may interact with targets relevant to neurodegenerative diseases.[3]

Given its origin as a Donepezil-related compound, any future research into the biological profile
of 6-hydroxy-5-methoxy-1-indanone would likely focus on its potential cholinergic activity or
other effects relevant to neurodegeneration.

The following diagram depicts a simplified, hypothetical signaling pathway that could be
investigated for indanone derivatives based on their known biological activities.
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Hypothetical signaling pathway for an indanone derivative.

Spectroscopic Data

As with other specific data, detailed and publicly available spectroscopic analyses (NMR, IR,
MS) for 6-hydroxy-5-methoxy-1-indanone are scarce. Characterization of this compound
would typically rely on a combination of these techniques. For reference, spectral data for the
closely related isomer, 5-hydroxy-6-methoxy-1-indanone, and other methoxy-1-indanones are
available and can serve as a guide for researchers working on the synthesis and identification
of 6-hydroxy-5-methoxy-1-indanone.[10]

Conclusion

6-Hydroxy-5-methoxy-1-indanone remains a compound of interest primarily due to its
association with the pharmaceutical agent Donepezil. While a comprehensive body of literature
dedicated solely to this molecule is currently lacking, this technical guide consolidates the
available information and provides a framework for future research. The synthetic
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methodologies established for the broader class of indanones offer clear pathways for its
preparation. Further investigation into the specific biological activities and a full spectroscopic
characterization of 6-hydroxy-5-methoxy-1-indanone are warranted to fully understand its
pharmacological and toxicological profile, particularly in the context of its role as a drug impurity
and potential metabolite. The versatile biological activities of the indanone scaffold suggest that
this particular derivative may also hold untapped therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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